molecular formula C26H23N7O7 B456584 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456584
M. Wt: 545.5g/mol
InChI Key: IDZVZPIAZPZAGG-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic compound that features multiple functional groups, including nitro, pyrazole, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” typically involves multi-step organic reactions. The starting materials might include 1-ethyl-4-nitro-1H-pyrazole, 4-nitrobenzaldehyde, and 4-nitrophenylhydrazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as dyes, polymers, or electronic materials.

Mechanism of Action

The mechanism of action of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of multiple functional groups within a single molecule, which allows for a wide range of chemical reactions and potential applications. This makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H23N7O7

Molecular Weight

545.5g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(4-nitrophenyl)-7-[(4-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C26H23N7O7/c1-2-29-15-22(33(39)40)24(27-29)26(34)30-25(17-8-12-20(13-9-17)32(37)38)21-5-3-4-18(23(21)28-30)14-16-6-10-19(11-7-16)31(35)36/h6-15,21,25H,2-5H2,1H3/b18-14+

InChI Key

IDZVZPIAZPZAGG-NBVRZTHBSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=N2)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=N2)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=N2)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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